molecular formula C11H11ClF3N B1404856 [4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine CAS No. 1270521-59-9

[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine

Cat. No.: B1404856
CAS No.: 1270521-59-9
M. Wt: 249.66 g/mol
InChI Key: UFNZLQSUZBZPGP-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenylmethanamine is a fluorinated aromatic amine featuring a cyclopropane ring directly bonded to a substituted phenyl group. Its molecular formula is C₁₁H₁₁ClF₃N (molar mass: 251.67 g/mol), with a structure characterized by a trifluoromethyl (-CF₃) group at the 3-position and a chlorine atom at the 4-position of the phenyl ring, linked to a cyclopropylmethanamine backbone .

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNZLQSUZBZPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-3-(trifluoromethyl)phenylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with cyclopropylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Phenyl Ring Cyclopropane Modifications Key Properties/Applications Reference
4-Chloro-3-(trifluoromethyl)phenylmethanamine 4-Cl, 3-CF₃ Unmodified cyclopropane Intermediate for kinase inhibitors (e.g., Sorafenib analogs); high lipophilicity (Cl and CF₃ enhance membrane permeability)
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine 4-F, 3-CF₃ Unmodified cyclopropane Increased metabolic stability (F vs. Cl); used in cardiovascular drug candidates (e.g., CK-136 analogs)
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine 4-CF₃ (no Cl) Unmodified cyclopropane Reduced steric hindrance; precursor to enantiopure salts (e.g., (R)- and (S)-isomers for chiral drug synthesis)
(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine 4-OCHF₂ Unmodified cyclopropane Enhanced electron-withdrawing effects (OCHF₂); discontinued due to synthesis challenges
[3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine 3-Cl, 4-methoxy-CF₃ No cyclopropane Increased polarity (methoxy group); explored in CNS-targeting agents

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • The 4-Cl, 3-CF₃ substitution in the parent compound confers high lipophilicity (logP ~3.2), favoring blood-brain barrier penetration .
  • Fluoro-substituted analogs (e.g., 4-F, 3-CF₃) exhibit lower logP (~2.8) but improved metabolic stability due to fluorine’s resistance to oxidative metabolism .
  • Hydrochloride salts (e.g., CAS 1159825-60-1) enhance aqueous solubility (>10 mg/mL in water), critical for formulation .

Stereochemical Considerations

  • Enantiomers like (R)- and (S)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 1263094-36-5 and 1263094-18-3) show divergent receptor binding profiles in preclinical studies, emphasizing the need for chiral resolution .

Biological Activity

4-Chloro-3-(trifluoromethyl)phenylmethanamine, also known as cyclopropylmethanamine hydrochloride, is a synthetic organic compound notable for its diverse biological activities. This compound features a chlorinated phenyl ring and a trifluoromethyl group, alongside a cyclopropyl substituent attached to an amine. Its unique structural characteristics suggest potential interactions with various biological targets, making it of interest in pharmacological research.

The chemical properties of 4-Chloro-3-(trifluoromethyl)phenylmethanamine are summarized in the following table:

PropertyValue
Chemical FormulaC11H12ClF3N
Molecular Weight286.12 g/mol
CAS Number1432679-76-9
AppearanceWhite powder
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that the trifluoromethyl group enhances lipophilicity, which may improve binding affinity to biological targets. Studies have shown that compounds with similar structures can exhibit significant activity against several biological pathways, including:

  • Analgesic Effects : Some derivatives of this compound demonstrated potent analgesic efficacy, with specific compounds showing efficacy rates between 107% to 188% in pain models. These effects were mediated through both peripheral and centrally acting mechanisms independent of opioids.
  • Antidepressant Activity : The structural features of 4-Chloro-3-(trifluoromethyl)phenylmethanamine suggest potential antidepressant properties, as similar compounds have been linked to serotonin receptor modulation .

Case Studies

  • Analgesic Efficacy : A study involving various derivatives of this compound highlighted its analgesic properties. Compounds were tested in animal models, revealing significant pain relief that was sustained over varying durations.
  • Pharmacological Comparisons : In comparative studies with structurally similar compounds, 4-Chloro-3-(trifluoromethyl)phenylmethanamine exhibited superior binding to serotonin receptors, suggesting enhanced therapeutic potential in treating mood disorders .

Comparative Analysis

The following table compares 4-Chloro-3-(trifluoromethyl)phenylmethanamine with other related compounds:

Compound NameKey FeaturesUnique Aspects
4-ChloroanilineContains an amine groupSimpler structure without trifluoromethyl
3-TrifluoromethylphenylmethanamineSimilar trifluoromethyl groupLacks cyclopropyl moiety
CyclopropylamineContains cyclopropyl groupNo aromatic system
4-Fluoro-3-(trifluoromethyl)phenylmethanamineFluorine instead of chlorineDifferent halogen may influence binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
Reactant of Route 2
Reactant of Route 2
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine

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